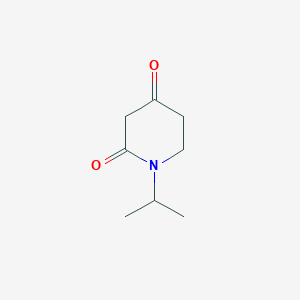

1-Isopropylpiperidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)9-4-3-7(10)5-8(9)11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLLHRRMYASIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropylpiperidine 2,4 Dione and Its Analogues

Classical Approaches to Piperidine-2,4-dione Ring Formation

Traditional methods for constructing the piperidine-2,4-dione scaffold have long been established in organic synthesis. These approaches, primarily featuring Dieckmann cyclization and various condensation reactions, provide reliable pathways to this heterocyclic core.

The Dieckmann cyclization is a well-established intramolecular condensation reaction of a diester with a base to yield a β-keto ester, which is a cornerstone in the synthesis of piperidine-2,4-diones. dtic.mil This method offers a flexible route to piperidine-2,4-diones with diverse substitution patterns at various positions on the ring, and can be performed without the need for an N-protective group. researchgate.net

A general route involves the reaction of β-keto esters with ammonium (B1175870) acetate (B1210297) to form vinylogous carbamates. core.ac.uk These intermediates are then reduced and coupled with a malonate derivative to generate an amidodiester. core.ac.uk Subsequent treatment with a base, such as sodium methoxide (B1231860), induces the Dieckmann cyclization to form a keto ester, which is then hydrolyzed and decarboxylated to yield the final piperidine-2,4-dione. core.ac.uk This approach has been successfully applied to the synthesis of a variety of 6-monosubstituted and 5,6-disubstituted piperidine-2,4-diones. core.ac.uk

The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity of the cyclization. For instance, the use of sodium methoxide in methanol (B129727) followed by decarbomethoxylation in aqueous acetonitrile (B52724) has been shown to be an improved procedure for obtaining N-unsubstituted Dieckmann products. core.ac.uk

Table 1: Key Steps in Dieckmann Cyclization for Piperidine-2,4-dione Synthesis

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Formation of Vinylogous Carbamate | β-keto ester, ammonium acetate, acetic acid |

| 2 | Reduction | Sodium triacetoxyborohydride |

| 3 | Amide Coupling | Monomethyl malonate, EDC, HOBt |

| 4 | Dieckmann Cyclization | Sodium methoxide in methanol |

Data sourced from multiple studies on Dieckmann cyclization. core.ac.uk

Condensation reactions provide an alternative and powerful strategy for the construction of the piperidinedione scaffold. The Knoevenagel condensation, for example, involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyrrolidine (B122466). researchgate.net This reaction is a key step in the synthesis of various heterocyclic compounds.

Another significant approach is the Mannich condensation reaction. For instance, piperidin-4-one compounds can be prepared via a Mannich reaction between a substituted benzaldehyde, butanone, and ammonium acetate. researchgate.net While these examples lead to piperidones, the underlying principles of forming carbon-carbon and carbon-nitrogen bonds through condensation are fundamental and can be adapted for the synthesis of dione (B5365651) structures.

Enantioselective Synthesis of Chiral 1-Isopropylpiperidine-2,4-dione Derivatives

The development of enantioselective synthetic methods is crucial for accessing chiral piperidine-2,4-dione derivatives, which are important for investigating their stereospecific interactions with biological targets. One notable strategy for the enantioselective synthesis of substituted piperidine-2,4-diones that are unsubstituted at the 1-position involves a Dieckmann cyclization approach utilizing a chiral auxiliary. researchgate.netcore.ac.uk The Davies' α-methylbenzylamine auxiliary has been employed in the conjugate addition to α,β-unsaturated esters to produce enantiopure β-amino esters. core.ac.uk These chiral esters then undergo Dieckmann cyclization, followed by hydrolysis, decarboxylation, and cleavage of the chiral auxiliary to afford the enantiomerically enriched piperidine-2,4-diones. core.ac.uk

Another approach to chiral piperidines involves the asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters, which leads to cis-2-aryl-3-substituted piperidines with high enantioselectivity. nih.govresearchgate.net While not directly yielding the 2,4-dione, the resulting chiral piperidines can be valuable intermediates for further functionalization. Phenylglycinol-derived oxazolopiperidone lactams also serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net

Table 2: Enantioselective Synthesis Strategies for Chiral Piperidines

| Method | Key Features | Resulting Compounds |

|---|---|---|

| Dieckmann Cyclization with Chiral Auxiliary | Utilizes (S)-N-(α-methylbenzyl)allylamine; subsequent cleavage of the auxiliary. | Enantioselective synthesis of substituted piperidine-2,4-diones without 1-substitution. core.ac.uk |

| Asymmetric Cu-Catalyzed Cyclizative Aminoboration | Employs a chiral copper catalyst to form cis-2-aryl-3-substituted piperidines. | Chiral piperidine derivatives with high enantioselectivity. nih.govresearchgate.net |

Novel Synthetic Routes and Advanced Scaffold Construction

Modern organic synthesis has driven the development of novel and more efficient routes to complex heterocyclic scaffolds, including advanced piperidinedione structures.

Tandem or cascade reactions offer an efficient means to construct complex molecular architectures in a single operation. Such strategies have been applied to the synthesis of spirocyclic scaffolds, which are of increasing interest in drug discovery due to their three-dimensional nature. researchgate.net One approach involves a tandem aza-Michael initiated ring closure (aza-MIRC) process to access versatile pyrrolidine scaffolds, and the principles can be extended to piperidine systems. researchgate.net

A novel method for creating spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones involves a rhodium-catalyzed insertion of a carbene into the O-H bond of a phenol, followed by a Claisen rearrangement and an intramolecular Michael addition. beilstein-journals.orgnih.gov While this example leads to a pyrrolidinedione, the concept of tandem reactions to build spirocyclic systems is highly relevant for the construction of analogous piperidinedione scaffolds. The development of stereoselective diversity-oriented synthetic pathways using a "build-couple-pair" approach has also led to a variety of chiral spiro and fused pyrrolidine and piperidine-based heterocycles. rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of piperidones and their derivatives to develop more environmentally benign processes. nih.govresearchgate.net These approaches often focus on atom economy, the use of less hazardous reagents, and the reduction of waste.

One-pot multicomponent reactions are a hallmark of green synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. semanticscholar.org For example, a highly atom-economic one-pot synthesis of polysubstituted tetrahydropyridines has been described, which can be further converted to piperidin-4-one derivatives. researchgate.net The use of amino acids, such as aspartic acid, as a substitute for ammonia (B1221849) in piperidone synthesis is another promising green chemistry approach, potentially reducing toxicity and increasing the biocompatibility of the synthetic route. researchgate.netsciencemadness.org Furthermore, carrying out reactions in water using recyclable catalysts like sodium lauryl sulfate (B86663) represents a significant advancement in the environmentally friendly synthesis of highly substituted piperidines. semanticscholar.org

Strategies for N-Substitution and Ring-Substituted Piperidinedione Derivatization

The synthesis of specifically substituted piperidine-2,4-diones, such as this compound and its analogues, relies on flexible and regioselective chemical strategies. Key among these is the Dieckmann condensation, which is a powerful tool for ring closure to form 2,4-diketopiperidines. core.ac.ukdtic.mil Derivatization can be achieved by incorporating the desired substituents into the acyclic precursors before cyclization or by modifying the heterocyclic core post-cyclization.

N-Substitution Strategies

The introduction of an N-substituent, such as the isopropyl group in this compound, is typically accomplished during the ring-forming process. A prevalent method involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, like methyl acrylate, which generates a β-amino diester intermediate. dtic.mil This intermediate is then subjected to a Dieckmann condensation to yield the N-substituted piperidine-2,4-dione. core.ac.ukdtic.mil

Another approach involves the modification of a pre-existing piperidine or piperidone scaffold. For instance, N-substituted piperidines can be synthesized via reductive amination of a piperidin-4-one with a suitable aldehyde or ketone, followed by further transformations. researchgate.netnih.gov While this is common for piperidines, applying this to an N-unsubstituted piperidine-2,4-dione would involve the direct alkylation or reductive amination of the ring nitrogen. The nucleophilicity of the nitrogen in the piperidine-2,4-dione system allows for reactions such as alkylation to introduce a variety of substituents. researchgate.net

Table 1: Methodologies for N-Substitution of Piperidinediones

| Method | Precursor(s) | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Dieckmann Condensation | Primary amine (e.g., Isopropylamine), α,β-Unsaturated ester (e.g., Methyl acrylate) | 1. Michael Addition 2. Base-mediated cyclization (e.g., NaOMe) | N-Substituted Piperidine-2,4-dione | core.ac.ukdtic.mil |

| Reductive Amination | N-H Piperidone, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted Piperidone | researchgate.netnih.gov |

| Alkylation | N-H Piperidone, Alkyl halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Substituted Piperidone | nih.gov |

Ring-Substituted Piperidinedione Derivatization

The synthesis of piperidine-2,4-diones with substituents on the carbon framework is effectively achieved through the regioselective Dieckmann cyclisation of functionalized acyclic precursors. core.ac.uk This strategy allows for the preparation of piperidine-2,4-diones with substitutions at positions 5, 6, and both 5 and 6. core.ac.uk The key is to start with appropriately substituted β-amino ester precursors. These precursors can be readily prepared from corresponding β-keto esters. core.ac.uk

For example, a flexible route to 6-monosubstituted piperidine-2,4-diones has been demonstrated, where the cyclization proceeds in good yields. core.ac.uk An enantioselective synthesis of (6R)-isopropylpiperidine-2,4-dione has also been reported, highlighting the advanced stereocontrol achievable with these methods. core.ac.uk Furthermore, derivatization can occur after the ring has been formed. For instance, the ketone at the 4-position can be a handle for further reactions, such as the synthesis of thiosemicarbazone derivatives from 2,6-diaryl-piperidin-4-ones. biomedpharmajournal.org While not diones, these reactions on piperidin-4-ones illustrate the reactivity of the keto group which can be a site for derivatization. biomedpharmajournal.org

Table 2: Synthesis of Ring-Substituted Piperidine-2,4-dione Analogues via Dieckmann Cyclisation

| Desired Substitution | Acyclic Precursor Type | Cyclisation/Decarboxylation Conditions | Product Example | Reference(s) |

|---|---|---|---|---|

| 6-Phenyl | N-benzyl-β-amino diester | NaH, Toluene, reflux; then H₂, Pd/C | 6-Phenylpiperidine-2,4-dione | core.ac.uk |

| 6-Isopropyl (Enantioselective) | Chiral N-sulfinyl δ-amino-β-keto ester | Not specified in detail | (6R)-Isopropylpiperidine-2,4-dione | core.ac.uk |

| 5,6-Disubstituted | Substituted β-amino diester | NaOMe, MeOH, reflux; then MeCN, H₂O, reflux | 5,6-Disubstituted piperidine-2,4-dione | core.ac.uk |

| 2,3-Disubstituted | Substituted N-acyl-β-amino ester | NaOMe, MeOH, reflux; then MeCN, H₂O, reflux | 2,3-Disubstituted piperidine-2,4-dione | core.ac.uk |

These synthetic strategies provide a robust platform for generating a diverse library of this compound analogues with various substitution patterns on the nitrogen and the carbon ring, which is essential for exploring their chemical and biological properties. rsc.org

Molecular Design and Structural Investigations of 1 Isopropylpiperidine 2,4 Dione Derivatives

Structure-Activity Relationship (SAR) Studies of Piperidinedione Derivatives

The biological activity of piperidinedione derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the chemical features responsible for their pharmacological effects. These studies involve systematically modifying the molecule and observing the resulting changes in biological activity.

The nature and position of substituents on the piperidine (B6355638) ring significantly influence the biological activity of these compounds. For instance, the introduction of different aryl groups can modulate the affinity and efficacy of the derivatives for their biological targets. Studies h nih.govnih.govave shown that both the steric and electronic properties of these substituents play a critical role. For examp nih.govle, electron-withdrawing groups can enhance the photosensitizing capabilities of certain platinum-pyridyl complexes. The prese rsc.orgnce of a chlorine atom, a common substituent, can substantially improve the intrinsic biological activity of a molecule by affecting its lipophilicity and binding to target proteins.

eurochlor.orgresearchgate.netSystematic modifications, such as altering the length of an alkyl linker or introducing different substitutions on an aryl ring, have been employed to probe these relationships. These stu nih.govnih.govdies have revealed that even minor changes can lead to significant shifts in activity, sometimes enhancing it and at other times diminishing it. For examp researchgate.netle, in a series of 4-arylpiperidines, specific substitutions led to noteworthy agonist activity at the 5-HT2C receptor. The overa nih.govll lipophilicity of the molecule, influenced by its substituents, is another critical factor affecting its biological profile.

nih.govResearchers use techniques like NMR spectroscopy and X-ray crystallography, supported by quantum chemical calculations, to determine the stable conformations of these molecules. Understan mdpi.comresearchgate.netresearchgate.netding the bioactive conformation is essential for designing more potent and selective ligands. For insta nih.govnce, restricting the rotational freedom of a substituent by incorporating it into a fused bicyclic system can lock the molecule in a specific conformation, which can lead to a dramatic change in its biological activity, sometimes converting an antagonist into a potent agonist.

nih.govThe interplay of various forces, including steric hindrance and electrostatic interactions, dictates the conformational preferences of the piperidine ring and its substituents. For examp nih.govresearchgate.netle, in N-acylpiperidines, a phenomenon known as pseudoallylic strain can force a substituent at the 2-position into an axial orientation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This appr researchgate.netmdpi.comoach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

The development of a robust QSAR model involves several steps, including the creation of a dataset of compounds with known activities, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. Various s researchgate.netresearchgate.netbeilstein-archives.orgtatistical techniques are employed, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS). The predi researchgate.netctive power of these models is rigorously assessed using internal and external validation methods.

nih.govnih.govSuccessful QSAR models have been developed for various classes of piperidine derivatives, demonstrating good predictive ability for properties like toxicity and receptor binding affinity. These mod researchgate.netnih.govnih.govels can achieve high correlation coefficients (R²) between the predicted and experimental activities, indicating their reliability. For examp mdpi.comnih.govle, a QSAR model for 3,5-bis(arylidene)-4-piperidone derivatives showed excellent predictive R² values, ranging from 0.80 to 0.94. Similarly nih.gov, a model for thiazolidine-2,4-dione derivatives achieved a correlation coefficient of 0.942.

mdpi.comThe following table showcases an example of a QSAR model developed for a series of thiazolidine-2,4-dione derivatives with antihyperglycemic activity.

| Model Equation | R² | Adjusted R² | PRESS | Reference |

|---|---|---|---|---|

| IC50 = 875.5116 + (-7400.27qH35) + (-0.00133Eat.is) + (-3230.72qN23) + (3.30277µ) | 0.594 | 0.486 | 1.2× 104 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidinedione Compounds

Application of Quantum Chemical Descriptors in QSAR Analyses

Quantum chemical descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic properties of molecules and are increasingly used in QSAR studies. These des researchgate.netnih.govresearchgate.netnih.govcriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and atomic charges, can capture subtle electronic effects that influence biological activity. The advan nih.govnih.govtage of these descriptors is that they can be calculated for any molecule, even those that have not yet been synthesized.

researchgate.netThe inclusion of quantum chemical descriptors can significantly improve the predictive power of QSAR models. For insta nih.govnce, a QSAR model for the cytotoxicity of 3,5-bis(arylidene)-4-piperidone derivatives demonstrated that quantum chemical parameters like HOMO energy and dipole moment had a significant effect on the activity. These des nih.govcriptors help in understanding the underlying mechanisms of interaction between the drug molecule and its target.

researchgate.netThe table below presents a selection of commonly used quantum chemical descriptors in QSAR studies.

| Descriptor | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. |

| Dipole Moment | A measure of the overall polarity of a molecule. | Influences solubility and binding interactions. |

| Atomic Charges | The distribution of electron density on individual atoms. | Important for electrostatic interactions with the target. |

Pharmacophore Elucidation for Target Interaction and Ligand Optimization

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. Pharmacop nih.govhore elucidation is a critical step in drug design, as it provides a blueprint for the design of new, more potent, and selective ligands.

nih.govnih.govThe process of pharmacophore elucidation can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is derived from the X-ray crystal structure of the ligand-receptor complex. Computati nih.govonal tools are used to identify common features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships.

nih.govnih.govOnce a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new potential hits. It also g nih.govuides the optimization of existing lead compounds by suggesting modifications that would better fit the pharmacophore and, therefore, enhance binding to the target. For examp nih.govle, in the optimization of piperidine derivatives as acetylcholine-binding protein ligands, a pharmacophore model suggested that a different substitution on the piperidine ring could lead to a better fit, which resulted in the design of a highly affine ligand.

Computational Chemistry and in Silico Studies of 1 Isopropylpiperidine 2,4 Dione

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding affinity and mode of action of a ligand with a protein of interest.

For 1-isopropylpiperidine-2,4-dione, molecular docking simulations would be instrumental in identifying potential biological targets. In silico studies on similar heterocyclic structures, such as piperidine-dihydropyridine hybrids, have been performed to evaluate their anticancer potential by docking them against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Following this precedent, this compound could be virtually screened against a panel of known protein targets to elucidate its potential pharmacological activity. The binding energy, hydrogen bond interactions, and hydrophobic interactions would be key parameters to analyze.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Predicted Value/Interaction | Significance |

| Binding Energy (kcal/mol) | Target-dependent | Lower values indicate stronger binding affinity. |

| Hydrogen Bond Donors | 0 | The core structure lacks typical hydrogen bond donors. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygens) | Can form hydrogen bonds with amino acid residues in a protein's active site. |

| Key Interacting Residues | Target-dependent | Provides insight into the specific amino acids involved in binding. |

This table is illustrative and based on the chemical structure of the compound. Actual values would be derived from specific docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can validate the stability of binding poses predicted by molecular docking and reveal conformational changes in both the ligand and the target protein.

Should a promising target for this compound be identified through docking, MD simulations would be the next logical step. The simulation would track the atomic movements of the complex, and analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would indicate the stability of the complex and the flexibility of its components, respectively.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT calculations for this compound would yield valuable information about its chemical reactivity and stability. The HOMO-LUMO energy gap, for instance, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. The molecular electrostatic potential (MEP) map would reveal the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Significance |

| Optimized Geometry | Provides the most stable 3D conformation of the molecule. |

| HOMO Energy | Indicates the electron-donating ability. |

| LUMO Energy | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts reactive sites. |

This table outlines the expected outcomes of DFT calculations. Specific values would require dedicated computational experiments.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

In silico ADMET prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models are used to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

For this compound, a full ADMET profile could be generated using platforms like SwissADME, pkCSM, or ADMETLab. These tools would assess its compliance with drug-likeness rules such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. While specific data for this compound is not available, a commercial database entry for a related compound, 1-isopropyl-3-(2-oxo-2-phenylethyl)piperidine-2,4-dione, suggests that ADMET data may exist within proprietary databases.

Table 3: Illustrative In Silico ADMET and Drug-Likeness Profile for this compound

| Parameter | Rule/Model | Predicted Outcome | Implication for Drug Development |

| Molecular Weight | Lipinski's Rule | < 500 g/mol | Favorable for oral bioavailability. |

| LogP (Lipophilicity) | Lipinski's Rule | < 5 | Favorable for oral bioavailability. |

| Hydrogen Bond Donors | Lipinski's Rule | < 5 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | Lipinski's Rule | < 10 | Favorable for oral bioavailability. |

| Gastrointestinal Absorption | various models | High/Low | Predicts how well the compound is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | various models | Yes/No | Indicates potential for CNS activity or side effects. |

| CYP450 Inhibition | various models | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Toxicity Risks | various models | e.g., Ames test, hERG inhibition | Flags potential for mutagenicity or cardiotoxicity. |

This table is a template for the types of data that would be generated in an in silico ADMET assessment.

Advanced Analytical Characterization Techniques in 1 Isopropylpiperidine 2,4 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of organic compounds. scribd.comresearchgate.netslideshare.netspringernature.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton and Carbon-13 NMR Spectroscopy for Molecular Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the molecular framework of 1-isopropylpiperidine-2,4-dione. rsc.orgyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, specific signals corresponding to the isopropyl group's methyl and methine protons, as well as the protons on the piperidine (B6355638) ring, would be observed. researchgate.netresearchgate.net The integration of these signals provides the ratio of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. nih.govlibretexts.org In a broadband decoupled spectrum, each carbon atom typically appears as a single line, simplifying the analysis of the carbon skeleton. youtube.comox.ac.uk The chemical shifts of the carbonyl carbons in the dione (B5365651) structure are particularly diagnostic, appearing at lower fields (higher ppm values). youtube.comwisc.edu

A hypothetical ¹³C NMR data table for this compound is presented below, with chemical shifts estimated based on related structures.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C=O (Amide) | 170-180 |

| C=O (Ketone) | 200-210 |

| CH (Isopropyl) | 45-55 |

| CH₂ (Ring) | 30-50 |

| CH₃ (Isopropyl) | 20-25 |

Advanced NMR Techniques for Stereochemical Assignment

While ¹H and ¹³C NMR establish the basic connectivity, advanced NMR techniques are crucial for determining the stereochemistry of molecules like this compound, should chiral centers be present. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing information about their relative proximity and thus the stereochemical arrangement of substituents on the ring. ipb.pt Other 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further confirm the connectivity by showing correlations between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). researchgate.netipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netdocbrown.info In the case of this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the carbonyl groups and the C-N bond of the piperidine ring.

The two carbonyl groups (amide and ketone) would exhibit strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide clues about the ring strain and electronic environment. The C-N stretching vibration of the amide would also be observable. The spectrum of the parent compound, piperidine, shows characteristic absorptions that can be compared. nist.gov

A table summarizing the expected IR absorption frequencies for the key functional groups in this compound is provided below.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) | 1640-1690 |

| C=O (Ketone) | 1700-1725 |

| C-N Stretch | 1250-1350 |

| C-H Stretch (Alkyl) | 2850-2960 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular formula (C₈H₁₃NO₂). cymitquimica.com

The fragmentation pattern can reveal the presence of the isopropyl group and the piperidine-2,4-dione ring. For instance, the loss of an isopropyl group (C₃H₇) would result in a significant fragment ion. Analysis of related compounds like N-isopropyl-4-piperidone and 2-piperidinone can provide insights into expected fragmentation pathways. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light.

Chromatographic Method Development for Purity and Impurity Profiling

The development of robust chromatographic methods is essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. ijprajournal.comchromatographyonline.com The goal is to create a method that can separate the main compound from all potential impurities, allowing for accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound. ijprajournal.com The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. chromatographyonline.comnih.gov

For the analysis of piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov In this approach, a non-polar stationary phase is used in conjunction with a polar mobile phase. The choice of a C18 or C8 column is a typical starting point, offering a good balance of hydrophobicity for retaining the analyte and allowing for its separation from more polar or less retained impurities.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. nih.gov Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often necessary to elute all compounds of interest with good peak shape and in a reasonable time frame. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and reproducibility, especially for compounds with basic nitrogen atoms. nih.gov

Detection is commonly performed using a UV detector, as the piperidine-2,4-dione structure is expected to have a chromophore that absorbs in the UV region. A Diode Array Detector (DAD) can be particularly useful as it provides spectral information for each peak, which can aid in peak identification and purity assessment. ijprajournal.com

A hypothetical HPLC method for the purity analysis of this compound is presented in the table below.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for the intended purpose of purity and impurity quantification. nih.goviosrjournals.org

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Enantiomers often exhibit different biological activities, making it crucial to be able to separate and quantify them. csfarmacie.cz Chiral chromatography is the most widely used technique for the enantiomeric separation of chiral compounds. csfarmacie.cznih.gov This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds. mdpi.comchromatographyonline.com These CSPs can be used in different modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. researchgate.net

For the enantiomeric separation of this compound, a screening approach using several different polysaccharide-based CSPs would be a prudent first step. chromatographyonline.com The mobile phase composition would be tailored to the specific CSP and the mode of chromatography being employed. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are common. nih.gov In reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are used. researchgate.net

The selection of the mobile phase and its additives can significantly impact the enantioselectivity. Small amounts of acidic or basic additives can improve peak shape and resolution. The temperature of the column is another parameter that can be optimized to enhance separation.

A hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound is outlined in the table below.

Table 2: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of this compound

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Successful development of such a method would allow for the determination of the enantiomeric excess (e.e.) of a sample of this compound, which is a critical parameter for its characterization.

Future Research Directions and Therapeutic Potential of 1 Isopropylpiperidine 2,4 Dione

Development of Novel Piperidinedione Derivatives for Emerging Therapeutic Targets

The piperidine (B6355638) ring is a prevalent N-heterocycle in the core structures of many pharmaceuticals. researchgate.net Researchers are actively developing novel piperidinedione derivatives to address a range of emerging therapeutic targets. These efforts often involve the synthesis of structurally diverse compounds in both racemic and enantiomerically pure forms. nih.gov

One area of focus is the development of inhibitors for enzymes like human heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov For instance, novel piperidine derivatives have been designed and synthesized as HSP70 inhibitors, showing significant activity against cancer cell lines, including those resistant to existing drugs like lapatinib. nih.gov Another critical target is poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. nih.gov Inhibitors of PARP-1 can act as potentiators in combination with cytotoxic agents that damage DNA, leading to cancer cell death. nih.gov

Furthermore, piperidine derivatives are being investigated for their potential in treating neurological conditions by targeting receptors such as the alpha1-adrenergic receptors. nih.gov The development of piperidine-based compounds as antagonists for these receptors presents a promising therapeutic strategy for a variety of disorders. nih.gov The versatility of the piperidine scaffold allows for the creation of compounds with a wide range of biological activities, making it a valuable starting point for the discovery of new drugs. nih.govnih.gov

Exploration of Combination Therapies Involving Piperidinedione Scaffolds

The use of combination therapies, where multiple drugs are administered together, is a growing strategy in treating complex diseases like cancer. nih.govnih.gov Piperidinedione-based compounds are being explored for their potential in such therapeutic regimens. The core idea is that combining drugs can lead to synergistic effects, enhancing therapeutic efficacy while potentially reducing side effects. nih.gov

For example, piperine (B192125), an alkaloid containing a piperidine moiety, has been studied for its ability to chemosensitize cancer cells to conventional chemotherapeutic agents. nih.gov It can counteract mechanisms of drug resistance, such as the inhibition of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP-1). nih.gov This suggests that derivatives of 1-isopropylpiperidine-2,4-dione could be designed to have similar chemosensitizing properties.

The development of multifunctional scaffolds that can deliver multiple therapeutic agents is another promising avenue. mdpi.com These scaffolds can be designed to release drugs in a controlled manner, targeting specific tissues or cells. The combination of a piperidinedione-based drug with other therapeutic agents within a single delivery system could offer a powerful approach to treating a variety of diseases.

Advancements in Asymmetric Synthesis for Stereoselective Drug Development

The biological activity of chiral molecules is often dependent on their specific stereochemistry. mit.edu Therefore, the development of efficient methods for the asymmetric synthesis of piperidinedione derivatives is crucial for producing enantiomerically pure drugs with improved therapeutic profiles. nih.govsnnu.edu.cnrsc.org

Significant research efforts have been dedicated to developing stereoselective methods for the synthesis of substituted piperidines. nih.gov These methods include catalytic enantioselective reactions that allow for the precise control of the three-dimensional arrangement of atoms in the molecule. snnu.edu.cn For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize enantioenriched 3-substituted piperidines. snnu.edu.cn

Other advanced techniques, such as copper-catalyzed asymmetric cyclizative aminoboration, provide a practical route to chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov These methods often tolerate a wide range of functional groups, making them applicable to the synthesis of a diverse array of complex piperidine-containing molecules. nih.govsnnu.edu.cn The continued development of such stereoselective synthetic strategies will be instrumental in advancing the development of new and more effective piperidinedione-based drugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Piperidinedione Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. ijpsjournal.commednexus.orgnih.gov These powerful computational tools can significantly accelerate the identification of new drug candidates, optimize their properties, and streamline the entire drug development process. ijpsjournal.commdpi.com

In the context of piperidinedione drug discovery, AI and ML can be applied in several key areas. For instance, machine learning algorithms can be used to predict the physicochemical properties, bioactivity, and potential toxicity of novel piperidinedione derivatives. nih.gov This allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success, saving time and resources. nih.gov

Furthermore, AI can be employed to design new molecules with desired characteristics. ijpsjournal.com Deep learning algorithms can generate novel molecular structures based on existing knowledge of structure-activity relationships, leading to the discovery of entirely new classes of piperidinedione-based drugs. ijpsjournal.com AI can also play a crucial role in drug repurposing, identifying new therapeutic uses for existing drugs, and optimizing combination therapies. nih.govresearchgate.net As AI and ML technologies continue to advance, their integration into the drug discovery pipeline is expected to become increasingly vital for the development of the next generation of piperidinedione therapeutics. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.